PBT 1033

Blood-brain barrier permeability CNS drug delivery Metal ionophore

PBT 1033 (PBT2) is a second-generation 8-hydroxyquinoline Cu/Zn ionophore and MPAC with superior blood-brain barrier permeability versus clioquinol. It uniquely functions as a bidentate or tridentate ligand, forming ternary metal complexes inaccessible to other 8HQ derivatives. Key differentiators: rapid soluble brain Aβ reduction within hours of oral dosing; cognitive restoration to supranormal levels within days; tau phosphorylation inhibition via GSK3β inactivation; zinc-dependent reversal of MRSA, VRE, and GAS resistance at 1.5 μM; and preclinical efficacy in Huntington's disease models. Standard 8HQ analogs cannot replicate this profile.

Molecular Formula C12H12Cl2N2O
Molecular Weight 271.14 g/mol
CAS No. 747408-78-2
Cat. No. B1248722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePBT 1033
CAS747408-78-2
SynonymsPBT2 compound
Molecular FormulaC12H12Cl2N2O
Molecular Weight271.14 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
InChIInChI=1S/C12H12Cl2N2O/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7/h3-5,17H,6H2,1-2H3
InChIKeyYZPOQCQXOSEMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PBT 1033 (PBT2) 5,7-Dichloro-8-hydroxyquinoline Metal Ionophore for Neurodegenerative and Antimicrobial Research


PBT 1033 (synonym PBT2, CAS 747408-78-2) is a second-generation 8-hydroxyquinoline analog [1] that functions as an orally active copper/zinc ionophore and metal-protein attenuating compound (MPAC) [2]. It acts as a synthetic chaperone, redistributing copper, zinc, and iron from locations of abundance to subcellular sites of deficiency [3]. The compound has advanced to Phase II clinical trials for Alzheimer's disease and Huntington's disease [2] and demonstrates antibacterial activity against Gram-positive pathogens via a zinc-dependent mechanism [4].

PBT 1033 Procurement Rationale: Why Not All 8-Hydroxyquinoline Analogs Are Interchangeable


Although PBT 1033 shares the 8-hydroxyquinoline scaffold with other metal chelators such as clioquinol (CQ/PBT1), substitution is not straightforward. PBT 1033 exhibits measurably greater blood-brain barrier permeability than its first-generation predecessor [1] and demonstrates a distinct coordination chemistry: unlike CQ, PBT 1033 can function as either a bidentate or tridentate ligand, enabling the formation of ternary PBT2–Cu–X complexes not accessible to clioquinol [2]. Furthermore, X-ray fluorescence imaging studies reveal that PBT 1033 operates through a different cellular mechanism than other 8-hydroxyquinolines [3]. These structural and mechanistic differences translate into divergent in vivo efficacy profiles that cannot be replicated by simply substituting another 8HQ derivative.

PBT 1033 Comparative Performance Data: Quantified Differentiation Against Clioquinol and In-Class Analogs


Superior Blood-Brain Barrier Permeability of PBT 1033 Relative to Clioquinol

PBT 1033 demonstrates greater blood-brain barrier permeability than the first-generation 8-hydroxyquinoline analog clioquinol (CQ/PBT1) [1]. This enhanced CNS penetration translates directly into faster target engagement in brain tissue.

Blood-brain barrier permeability CNS drug delivery Metal ionophore

PBT 1033 Outperforms Clioquinol in Rate of Brain Amyloid-β Reduction

In head-to-head comparison in amyloid-bearing transgenic mouse models of AD, PBT 1033 outperformed clioquinol (CQ) by markedly decreasing soluble interstitial brain Aβ within hours of oral administration [1].

Amyloid-β clearance Alzheimer's disease model Interstitial fluid Aβ

PBT 1033 Achieves Superior Cognitive Restoration Speed Versus Clioquinol in AD Mouse Models

In direct comparative testing, PBT 1033 restored cognitive performance to exceed that of normal littermate controls within days, whereas clioquinol did not achieve comparable cognitive restoration within the same timeframe [1].

Cognitive restoration Alzheimer's disease Morris water maze

PBT 1033 Reverses Zinc-Induced Amyloid-β Aggregation with EC50 of 2000 nM

PBT 1033 reverses Zn-induced aggregation of human soluble amyloid-β (1-42) with an EC50 value of 2000.0 nM [1]. This activity demonstrates the compound's capacity to modulate metal-Aβ interactions.

Amyloid-β aggregation Metal-induced aggregation Alzheimer's disease

PBT 1033 Plus Zinc Synergistically Reverses Antibiotic Resistance in Multiple Gram-Positive Pathogens

PBT 1033 combined with zinc exhibits synergistic antimicrobial activity that reverses acquired antibiotic resistance. In vitro, the combination of PBT 1033 (1.5 μM) plus zinc (400 μM) rescued antibiotic activity against methicillin-resistant S. aureus (MRSA), vancomycin-resistant E. faecalis (VRE), and Group A Streptococcus (GAS) [1]. Additionally, PBT 1033 plus zinc synergizes with tetracycline, doxycycline, and tigecycline to produce bactericidal activity against multidrug-resistant A. baumannii [2].

Antibiotic resistance reversal Antimicrobial synergy Gram-positive bacteria

PBT 1033 Optimal Research Applications: Evidence-Based Scenarios for Compound Selection


Alzheimer's Disease Research Requiring Rapid Brain Aβ Modulation

For investigators studying amyloid-β dynamics in AD models, PBT 1033 offers demonstrated rapid reduction of soluble interstitial brain Aβ within hours of oral administration [1]. This fast pharmacodynamic onset—measurably faster than first-generation 8HQ analog clioquinol—enables acute intervention studies and time-course analyses of Aβ clearance that cannot be achieved with slower-acting metal chelators. The compound's ability to restore cognitive performance to supranormal levels within days [1] further supports its utility in behavioral pharmacology paradigms requiring rapid efficacy readouts.

Tauopathy and Neurodegeneration Models Involving Metal Dyshomeostasis

PBT 1033 has demonstrated rapid and profound effects in the rTg(tauP301L)4510 mouse model of tauopathy, increasing protein levels of PME1 (protein phosphatase methylesterase-1) that modulates PP2A activity [2]. The compound inhibits tau phosphorylation through GSK3β inactivation [3]. Researchers investigating metal-dependent tau pathology or evaluating metal chaperone interventions in tauopathy models will find PBT 1033 uniquely suited due to its combined ionophore and metal-protein attenuating properties not shared by simple chelators.

Antibiotic Resistance Reversal and Antimicrobial Adjuvant Development

PBT 1033 exhibits a zinc-dependent synergistic mechanism that reverses antibiotic resistance in multiple clinically relevant Gram-positive pathogens, including MRSA, VRE, and GAS at 1.5 μM with 400 μM zinc [4]. The compound also potentiates tetracycline-class antibiotics against MDR A. baumannii [5]. For antimicrobial resistance researchers developing adjuvant therapies or studying zinc ionophore-mediated bacterial killing, PBT 1033 provides a well-characterized tool compound with defined mechanistic synergies not available from standard metal chelators or antibiotics alone.

Huntington's Disease and Polyglutamine Aggregation Studies

In the R6/2 mouse model of Huntington's disease, PBT 1033 reduces striatal atrophy, improves motor performance, and prolongs survival [6]. The compound's ability to redistribute copper and zinc into the cytoplasm deactivates GSK3β and calcineurin—both validated targets in Huntington's disease [7]. For HD researchers examining metal-protein interactions or evaluating disease-modifying interventions, PBT 1033 offers a tool with established preclinical efficacy in a model where many metal-modulating compounds lack validated activity.

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